N-(oxetan-3-yl)oxan-4-amine hydrochloride N-(oxetan-3-yl)oxan-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803601-50-4
VCID: VC2876529
InChI: InChI=1S/C8H15NO2.ClH/c1-3-10-4-2-7(1)9-8-5-11-6-8;/h7-9H,1-6H2;1H
SMILES: C1COCCC1NC2COC2.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

N-(oxetan-3-yl)oxan-4-amine hydrochloride

CAS No.: 1803601-50-4

Cat. No.: VC2876529

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

N-(oxetan-3-yl)oxan-4-amine hydrochloride - 1803601-50-4

Specification

CAS No. 1803601-50-4
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name N-(oxetan-3-yl)oxan-4-amine;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-3-10-4-2-7(1)9-8-5-11-6-8;/h7-9H,1-6H2;1H
Standard InChI Key JXZWZPHTMGDCEI-UHFFFAOYSA-N
SMILES C1COCCC1NC2COC2.Cl
Canonical SMILES C1COCCC1NC2COC2.Cl

Introduction

Structural Properties

Molecular Structure and Chemical Identity

The parent compound N-(oxetan-3-yl)oxan-4-amine has a molecular formula of C8H15NO2, with the hydrochloride salt adding HCl to this composition . The structure consists of an oxetane ring and a tetrahydropyran ring connected by a secondary amine nitrogen. The molecular structure can be represented using several chemical notations:

  • SMILES: C1COCCC1NC2COC2

  • InChI: InChI=1S/C8H15NO2/c1-3-10-4-2-7(1)9-8-5-11-6-8/h7-9H,1-6H2

  • InChIKey: VLTVCFSSRRWWPW-UHFFFAOYSA-N

The compound contains two stereogenic centers, one at the oxane C-4 position and another at the oxetane C-3 position, potentially leading to stereoisomers.

Adductm/zPredicted CCS (Ų)
[M+H]+158.11756133.9
[M+Na]+180.09950139.4
[M+NH4]+175.14410138.8
[M+K]+196.07344136.5
[M-H]-156.10300137.2
[M+Na-2H]-178.08495136.6
[M]+157.10973134.2
[M]-157.11083134.2

Chemical Reactivity

Based on its functional groups, N-(oxetan-3-yl)oxan-4-amine hydrochloride can participate in various chemical reactions:

  • The secondary amine in its protonated form (as the hydrochloride salt) can be deprotonated under basic conditions, revealing its nucleophilic character

  • The nitrogen center can undergo alkylation, acylation, or sulfonylation reactions

  • The oxetane and oxane rings contain oxygen atoms that can act as hydrogen bond acceptors

  • The strained four-membered oxetane ring may undergo ring-opening reactions under certain conditions

Synthesis Methods

Related Synthetic Procedures

Information from search result indicates that uronium-based coupling agents can be employed for similar reactions:

"To a solution of 8 (0.2 mmol, 1 equiv) in CH2Cl2 (2 ml) were added NEt3 (0.6 mmol, 3 equiv), N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium..."

This suggests that similar coupling methodologies might be applicable to synthesize amines with heterocyclic substituents like those in our target compound.

Structural Comparisons

Related Compounds

Several structurally related compounds appear in the search results, allowing for meaningful comparisons:

  • N-[(oxan-4-yl)methyl]oxetan-3-amine (C9H17NO2, MW: 171.24) - Contains an additional methylene spacer between the oxane ring and the amine

  • N-(but-3-yn-1-yl)oxan-4-amine hydrochloride (C9H15NO) - Contains a but-3-yn-1-yl group instead of the oxetan-3-yl group, introducing an alkyne functionality

  • Oxan-4-amine hydrochloride (CAS No.: 33024-60-1) - A simpler structure without the oxetan-3-yl substituent, representing a potential synthetic precursor

Comparative Structural Features

CompoundKey Structural FeaturesMolecular FormulaNotable Differences
N-(oxetan-3-yl)oxan-4-amine hydrochlorideOxetane and oxane rings linked by NHC8H15NO2·HClBase structure
N-[(oxan-4-yl)methyl]oxetan-3-amineAdditional CH2 spacerC9H17NO2Greater conformational flexibility
N-(but-3-yn-1-yl)oxan-4-amine hydrochlorideTerminal alkyne functionalityC9H15NO·HClPotential for click chemistry
Oxan-4-amine hydrochlorideLacks oxetane ringC5H11NO·HClSimpler structure

These structural variations would be expected to confer different physicochemical properties and potentially different biological activities.

Analytical Characterization

Spectroscopic Analysis

Standard analytical techniques for the characterization of N-(oxetan-3-yl)oxan-4-amine hydrochloride would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the oxetane and oxane ring protons

    • ¹³C NMR would exhibit signals for the carbon atoms in both ring systems

    • The amine NH signal would be affected by salt formation

  • Mass Spectrometry:

    • Expected to show a molecular ion peak corresponding to the protonated molecule

    • Fragmentation pattern would likely show loss of the oxetane ring as a common pathway

  • Infrared (IR) Spectroscopy:

    • Characteristic N-H stretching bands

    • C-O-C stretching vibrations from both ring systems

    • N-H bending vibrations

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be useful for assessing the purity of N-(oxetan-3-yl)oxan-4-amine hydrochloride, with selection of appropriate columns and mobile phases based on the compound's polarity and functional groups.

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